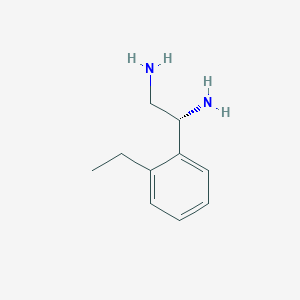![molecular formula C8H4FN3 B13043994 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13043994.png)
5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound that contains a pyrazolo[1,5-A]pyridine core with a fluorine atom at the 5-position and a cyano group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the fluorination of pyrazolo[1,5-A]pyridine derivatives. One common method is the reaction of methyl esters of pyrazolo[1,5-A]pyridine-3-carboxylates with fluorinating reagents such as Selectfluor. This reaction proceeds through the formation of an intermediate fluorine-containing σ-complex, which then undergoes further transformation to yield the desired fluorinated product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Selectfluor: Used for the fluorination of pyrazolo[1,5-A]pyridine derivatives.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-A]pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, including kinase inhibitors and anti-tuberculosis agents.
Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Material Science: It is used in the development of fluorescent probes and other materials with unique photophysical properties.
Wirkmechanismus
The mechanism of action of 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropyrazolo[1,5-A]pyridine: A closely related compound with similar structural features and biological activities.
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: Another fluorinated pyrazolo[1,5-A]pyridine derivative used in medicinal chemistry.
Uniqueness
5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a cyano group enhances its potential as a versatile building block for the synthesis of diverse pharmacologically active molecules .
Eigenschaften
Molekularformel |
C8H4FN3 |
|---|---|
Molekulargewicht |
161.14 g/mol |
IUPAC-Name |
5-fluoropyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-7-1-2-12-8(3-7)6(4-10)5-11-12/h1-3,5H |
InChI-Schlüssel |
YGBBVQNCYCKVLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C(C=N2)C#N)C=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


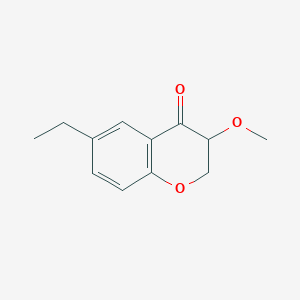
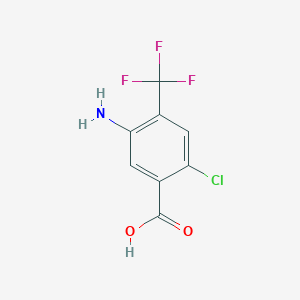
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
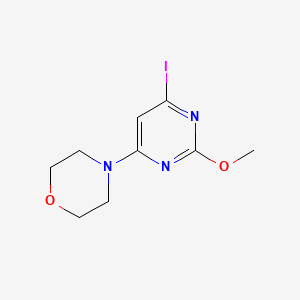
![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13043944.png)
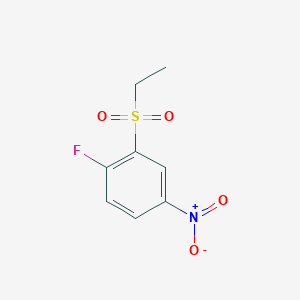
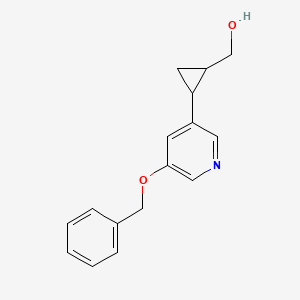
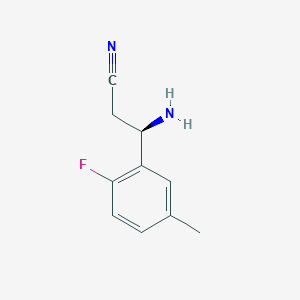
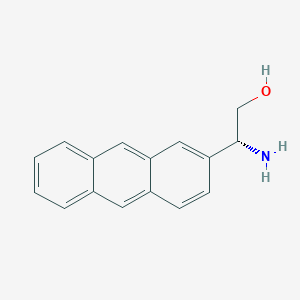


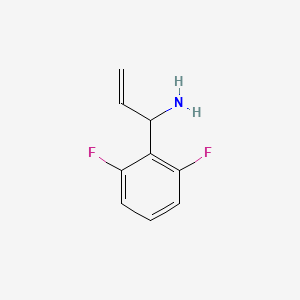
![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
